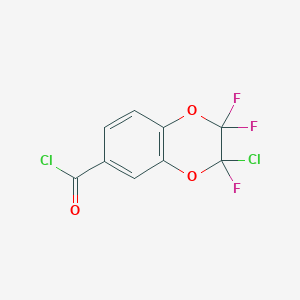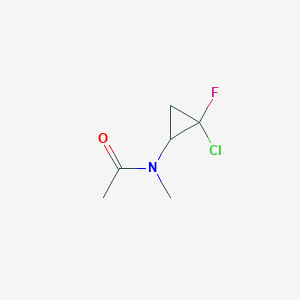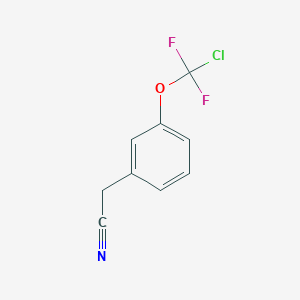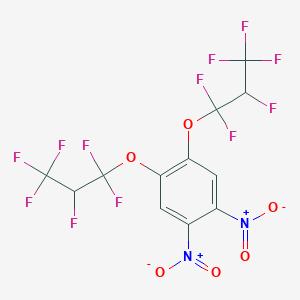
4-Nitro-2,5-bis(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2,5-bis(trifluoromethyl)aniline, commonly referred to as NTBTA, is a nitro-aromatic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
科学研究应用
NTBTA has a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. NTBTA is also used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. In addition, NTBTA has been used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments.
作用机制
The mechanism of action of NTBTA is not well understood. However, it is believed that the trifluoromethyl groups help to stabilize the nitro group, which increases the compound's reactivity. In addition, the nitro group is believed to be responsible for the compound's fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of NTBTA are not well understood. However, it is believed that the compound may have antifungal and antibacterial properties. In addition, NTBTA has been shown to have antioxidant activity, which may have potential therapeutic applications.
实验室实验的优点和局限性
NTBTA has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, the compound is highly reactive, making it useful for a variety of synthetic reactions. However, there are some limitations to using NTBTA in lab experiments. The compound is highly toxic and should be handled with care. In addition, the compound has a tendency to decompose at higher temperatures, which can limit its use in certain experiments.
未来方向
There are several potential future directions for NTBTA. The compound could be used in the synthesis of novel pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, NTBTA could be used in the synthesis of organic fluorophores, which have applications in fluorescence microscopy and spectroscopy. NTBTA could also be used in the synthesis of a variety of organic compounds, including those used in the production of polymers, dyes, and pigments. Furthermore, research into the biochemical and physiological effects of NTBTA could lead to potential therapeutic applications. Finally, further research into the mechanism of action of NTBTA could lead to a better understanding of the compound and its potential uses.
合成方法
NTBTA is synthesized through a two-step process. In the first step, a nitrobenzene is reacted with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide, to form the intermediate, 4-nitro-2,5-bis(trifluoromethyl)benzoic acid. The second step involves the reaction of this intermediate with aniline to form NTBTA. This reaction is typically carried out at elevated temperatures and in the presence of a catalyst, such as palladium chloride.
属性
IUPAC Name |
4-nitro-2,5-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6N2O2/c9-7(10,11)3-2-6(16(17)18)4(1-5(3)15)8(12,13)14/h1-2H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVDPILIPKKGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,5-bis(trifluoromethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)

![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)






